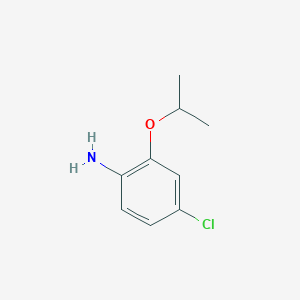

4-Chloro-2-isopropoxyaniline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDGXBTHGJVKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Isopropoxyaniline

Established Synthetic Pathways for Substituted Anilines

The preparation of substituted anilines traditionally relies on a set of robust and well-documented chemical transformations. A predominant strategy involves the functionalization of a pre-existing benzene (B151609) ring, followed by the introduction and subsequent modification of nitrogen-containing groups. The most common and industrially significant of these pathways is the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. acs.org

For a molecule like 4-Chloro-2-isopropoxyaniline, a logical established route would commence with a suitably substituted benzene derivative, such as 1-chloro-3-isopropoxybenzene. Electrophilic aromatic substitution, specifically nitration, would introduce a nitro group onto the ring. The directing effects of the chloro (ortho-, para-directing) and isopropoxy (ortho-, para-directing) groups would need to be carefully considered to achieve the desired 2-nitro regioisomer. Following successful nitration to form 4-chloro-2-isopropoxy-1-nitrobenzene, the final step is the reduction of the nitro group. This transformation is highly efficient and can be achieved using various reducing agents, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal/acid combinations such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). acs.orgorganic-chemistry.org

Novel Approaches and Strategic Innovations

While traditional methods are reliable, the demand for greater efficiency, milder reaction conditions, and broader functional group tolerance has driven the development of novel synthetic strategies. These modern approaches often utilize transition-metal catalysis and explore alternative bond-forming disconnections.

Palladium-catalyzed C-N cross-coupling, widely known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines. rsc.orgwiley.com This methodology allows for the direct formation of a C-N bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. atlanchimpharma.com

To synthesize this compound via this method, a potential starting material would be 1,4-dichloro-2-isopropoxybenzene. In this scenario, a selective coupling reaction with an ammonia (B1221849) surrogate or a protected amine would be required at the C1 position, leaving the C4 chlorine intact. The choice of palladium catalyst, ancillary phosphine (B1218219) ligand, base, and reaction conditions is critical to control regioselectivity and achieve high yields. wiley.comnih.gov The development of sophisticated biarylphosphine ligands has been instrumental in expanding the scope and efficiency of these reactions, even enabling couplings at room temperature. wiley.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine Source | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 1,4-Dichloro-2-isopropoxybenzene | Ammonia or Benzophenone Imine | Pd₂(dba)₃ | XPhos or RuPhos | NaOt-Bu | Toluene or Dioxane | 80-110 |

| 4-Bromo-1-chloro-2-isopropoxybenzene | LiN(SiMe₃)₂ | Pd(OAc)₂ | BINAP | K₃PO₄ | DMF | 100 |

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgnih.gov However, anilines themselves are poor substrates for this reaction because the amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the ring. quora.com To circumvent this, the amino group is typically protected as an amide (an anilide), which is less basic and directs acylation to the ortho and para positions. google.comgoogle.com

A synthetic strategy for this compound using this approach would be multi-stepped. Starting with 3-isopropoxyaniline, the amino group would first be acylated (e.g., with acetyl chloride to form an acetanilide). This protected intermediate could then undergo electrophilic chlorination at the para position. The resulting 4-chloro-2-isopropoxyacetanilide would then be subjected to hydrolysis under acidic or basic conditions to remove the acetyl protecting group and reveal the target aniline (B41778). This sequence highlights the use of protecting groups and functional group interconversions to achieve a substitution pattern that might be difficult to obtain directly.

Nucleophilic aromatic substitution (SNAr) provides another powerful route to functionalized anilines. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a suitable leaving group (typically a halide). wikipedia.orgmasterorganicchemistry.com

A plausible SNAr pathway to this compound could start from 1,2-dichloro-4-nitrobenzene. In the first step, the chlorine atom at the C2 position, which is ortho to the activating nitro group, could be selectively displaced by isopropoxide (from sodium isopropoxide). This regioselectivity is driven by the ability of the ortho nitro group to stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org The resulting intermediate, 4-chloro-2-isopropoxy-1-nitrobenzene, is the same precursor generated via the nitration route described in section 2.1. The final step would then be the reduction of the nitro group to yield the desired product. chemicalbook.com

The reduction of a nitro group is arguably the most common and reliable method for the synthesis of anilines, and it is the most direct pathway for producing this compound. wikipedia.org This strategy hinges on the successful synthesis of the key intermediate, 4-chloro-2-isopropoxy-1-nitrobenzene.

This precursor can be synthesized by the nitration of 3-chloroanisole (B146291) followed by ether cleavage and subsequent isopropylation, or more directly via the SNAr reaction described previously. Once obtained, the reduction of the nitro group can be accomplished through various methods. organic-chemistry.org Catalytic hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. acs.org Alternatively, chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) or transfer hydrogenation with reagents like hydrazine (B178648) in the presence of a catalyst are also highly effective. mdpi.comscispace.com The choice of reducing agent can be critical to ensure compatibility with other functional groups on the molecule.

Table 2: Comparison of Common Reagents for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 1-5 atm H₂, RT-50°C, MeOH or EtOH | High yield, clean byproducts (H₂O) | Requires specialized pressure equipment, potential for dehalogenation |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or AcOH | Reflux | Inexpensive, robust | Stoichiometric metal waste, harsh acidic conditions |

| Transfer Hydrogenation | Hydrazine hydrate (B1144303), Pd/C or Fe catalyst | Reflux in EtOH | Avoids use of H₂ gas, often rapid | Hydrazine is toxic, potential for side reactions |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Palladium-Catalyzed C-N Cross-Coupling: The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to involve three key steps: mit.edunobelprize.orgwikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., C-Cl) to form a Pd(II) complex.

Transmetalation/Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and subsequent deprotonation by the base forms a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which re-enters the cycle. rsc.org The nature of the phosphine ligand is critical as it influences the rates of both oxidative addition and reductive elimination. mit.edu

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgchemistrysteps.com

Addition: The nucleophile (e.g., isopropoxide) attacks the electron-deficient carbon atom bearing the leaving group. This attack is perpendicular to the plane of the ring and forms a resonance-stabilized, non-aromatic carbanionic intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is greatly enhanced by EWGs at the ortho and/or para positions.

Elimination: The leaving group (e.g., chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with less stabilized intermediates or good leaving groups. nih.gov

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high yield, purity, and cost-effectiveness. Research in this area has focused on several key parameters, including the choice of catalyst, reagent concentrations, temperature, and reaction time. While specific optimization studies for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds, such as its dichloro-analogs.

Detailed research findings on the synthesis of a related compound, 2,4-dichloro-5-isopropoxyaniline (B1580495), highlight the significant impact of catalyst composition and loading on the reaction yield. google.com The synthetic approach involves the reduction of the corresponding nitrobenzene (B124822) precursor using hydrazine hydrate in the presence of a composite catalyst in an ethanol (B145695) solvent. The reaction is typically conducted at a temperature range of 60 to 80 °C for a duration of 2 to 6 hours. google.com

The composite catalyst, consisting of activated carbon (gac), ferric hydroxide (B78521) (Fe(OH)₃), and aluminum hydroxide (Al(OH)₃), has been shown to be effective in this transformation. google.com The optimization of the amount of this catalyst relative to the nitroaromatic starting material is crucial for maximizing the yield of the final aniline product.

Experimental data from the synthesis of 2,4-dichloro-5-isopropoxyaniline demonstrates a clear correlation between the amount of the composite catalyst used and the resulting reaction yield. The findings from several experiments are summarized in the table below.

Table 1: Effect of Catalyst Loading on the Yield of 2,4-dichloro-5-isopropoxyaniline

| Experiment | Starting Material (g) | Composite Catalyst (g) | Hydrazine Hydrate (80%) (g) | Reaction Yield (%) |

| 1 | 100 | 20 | 45.8 | 96.3 |

| 2 | 100 | 60 | 45.8 | 95.4 |

| 3 | 100 | 4 | 45.8 | 85.3 |

| 4 | 100 | 20 | 68.7 | 97.0 |

The data indicates that the catalyst loading has a significant effect on the reaction's efficiency. In one instance, a reaction with 20g of the composite catalyst resulted in a yield of 96.3%. google.com Interestingly, increasing the catalyst amount to 60g did not lead to a further increase in yield, which was recorded at 95.4%. google.com Conversely, a significant reduction in the catalyst amount to 4g resulted in a markedly lower yield of 85.3%. google.com The highest yield of 97.0% was achieved when using 20g of the catalyst in conjunction with a larger amount of hydrazine hydrate. google.com

These findings underscore the importance of fine-tuning the reaction parameters to achieve optimal outcomes. The principles observed in the synthesis of this closely related dichloro-analog are highly relevant for the development of an efficient synthetic process for this compound. Further optimization studies would likely focus on adapting these conditions, including catalyst composition and loading, as well as temperature and reaction time, to the specific substrate to maximize the yield and purity of this compound.

Chemical Reactivity and Derivatization of 4 Chloro 2 Isopropoxyaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The rate and regioselectivity of this reaction on 4-chloro-2-isopropoxyaniline are dictated by the combined electronic and steric effects of the existing substituents.

The amino (-NH2) and isopropoxy (-OCH(CH3)2) groups are potent activating groups due to their ability to donate electron density to the benzene (B151609) ring through resonance. byjus.comlkouniv.ac.in This donation increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. lkouniv.ac.in Both groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. wikipedia.orgorganicchemistrytutor.com

Conversely, the chlorine atom (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. organicchemistrytutor.com

When considering the directing effects on this compound:

The powerful amino group at C-1 strongly directs incoming electrophiles to the C-2 (occupied), C-6, and C-4 (occupied) positions.

The isopropoxy group at C-2 directs towards C-1 (occupied), C-3, and C-5 positions.

The chloro group at C-4 directs towards C-3 and C-5 positions.

The positions are numbered with the amino group at C-1. The synergy of these directing effects makes the C-5 position the most probable site for electrophilic attack, as it is activated by both the isopropoxy and chloro groups and is sterically accessible. The C-3 position is also activated, but may experience more steric hindrance from the adjacent bulky isopropoxy group. The C-6 position is primarily activated by the amino group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. wikipedia.org Due to the high activation of the ring by the amino group, reactions like halogenation can often proceed without a Lewis acid catalyst and may be difficult to control, potentially leading to multiple substitutions. lkouniv.ac.in

Nucleophilic Reactivity of the Amino Functionality

The primary amino group (-NH2) is a key site of nucleophilic reactivity, enabling a variety of bond-forming reactions.

Acylation and Amidation Reactions

The amino group of this compound readily reacts with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is a common strategy to protect the amino group or to synthesize more complex molecules. The reaction typically proceeds in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). The resulting N-acylated product features a less activating amide group, which can be useful for controlling subsequent electrophilic substitution reactions.

| Acylating Agent | Conditions | Product |

|---|---|---|

| Acetyl Chloride | Pyridine, Dichloromethane (DCM) | N-(4-chloro-2-isopropoxyphenyl)acetamide |

| Benzoyl Chloride | Aqueous NaOH (Schotten-Baumann conditions) | N-(4-chloro-2-isopropoxyphenyl)benzamide |

| Acetic Anhydride | Sodium Acetate, Acetic Acid | N-(4-chloro-2-isopropoxyphenyl)acetamide |

Alkylation and Arylation Processes

The nitrogen atom can also act as a nucleophile in N-alkylation and N-arylation reactions.

N-Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, leading to polyalkylation. More controlled methods, such as reductive amination with aldehydes or ketones, or transition-metal-catalyzed N-alkylation using alcohols, are often preferred for synthesizing specific secondary or tertiary amines. rsc.orgrsc.org

N-Arylation: The formation of a C-N bond between the aniline (B41778) and an aryl halide is most effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgrsc.org This reaction is a powerful tool for synthesizing diarylamines and has broad substrate scope, allowing for the coupling of various aryl halides with the aniline under the influence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgresearchgate.net

Diazo Coupling Reactions and Derivatives

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like HCl, at low temperatures (0–5 °C). This process converts the amino group into a diazonium salt (-N2+Cl-). icrc.ac.ir

The resulting diazonium salt is an electrophile and can react with electron-rich aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. ijirset.com This electrophilic aromatic substitution reaction yields highly colored azo compounds, which are the basis for many synthetic dyes. researchgate.net The position of coupling on the partner molecule is typically para to the activating group unless that position is blocked.

| Step 1: Diazotization Reagents | Step 2: Coupling Partner | General Product Type |

|---|---|---|

| NaNO₂, HCl, 0-5 °C | Phenol (B47542) | Hydroxy-substituted Azo Dye |

| NaNO₂, H₂SO₄, 0-5 °C | N,N-Dimethylaniline | Amino-substituted Azo Dye |

| NaNO₂, HCl, 0-5 °C | 2-Naphthol | Naphthol-based Azo Dye |

Transformations Involving the Isopropoxy Moiety

The isopropoxy group is an ether linkage, which is generally stable and unreactive. libretexts.orglibretexts.org However, under harsh conditions, aryl alkyl ethers can undergo cleavage. This reaction is typically achieved by heating the ether with a strong acid, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.ca

The mechanism involves the initial protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). ucalgary.ca A halide ion (Br- or I-) then acts as a nucleophile, attacking the alkyl group and cleaving the C-O bond. In the case of this compound, the products would be 4-chloro-2-aminophenol and 2-iodopropane (B156323) (or 2-bromopropane). The nucleophile attacks the isopropyl carbon rather than the aromatic carbon, as nucleophilic substitution on an sp2-hybridized carbon is highly unfavorable. libretexts.orglibretexts.org The resulting phenol does not react further to form an aryl halide. ucalgary.ca

Reactions at the Halogenated Position

The chlorine atom on the aromatic ring is relatively unreactive towards traditional nucleophilic aromatic substitution (SNAr) because the ring is not activated by strong electron-withdrawing groups. libretexts.orgyoutube.com For an SNAr reaction to proceed via the addition-elimination mechanism, electron-withdrawing groups (like -NO2) are typically required at the ortho or para positions to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com

However, the halogenated position is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex aromatic compounds. wikipedia.org The aryl chloride can be coupled with a variety of organometallic reagents to form new carbon-carbon or carbon-heteroatom bonds.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

|---|---|---|---|---|

| Suzuki Coupling | Ar'-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | Substituted biaryl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ + Phosphine Ligand + Base | C-C | Substituted alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | C-C | Arylalkyne |

| Buchwald-Hartwig Amination | R₂NH (Amine) | Pd catalyst + Phosphine Ligand + Base | C-N | Di- or Triarylamine |

These reactions, particularly with aryl chlorides which are less reactive than bromides or iodides, often require specialized palladium catalysts with bulky, electron-rich phosphine ligands to achieve good yields. wikipedia.orgrsc.orgorganic-chemistry.org

Chemo- and Regioselectivity in Complex Transformations

A detailed analysis of the chemo- and regioselectivity of this compound in complex chemical transformations cannot be provided at this time due to a lack of specific studies on this compound in the available scientific literature.

The reactivity of substituted anilines in various organic reactions is governed by the electronic and steric effects of the substituents on the aromatic ring. In the case of this compound, the directing effects of the amino (-NH₂), chloro (-Cl), and isopropoxy (-OCH(CH₃)₂) groups would be expected to influence the outcome of chemical transformations.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. libretexts.orgucalgary.calibretexts.org Its high reactivity can sometimes lead to multiple substitutions. libretexts.org

Isopropoxy Group (-OCH(CH₃)₂): This is also an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom.

Chloro Group (-Cl): This is a deactivating, yet ortho, para-directing group. The deactivation is due to its inductive electron-withdrawing effect, while the ortho, para-directing influence comes from the electron-donating resonance effect of its lone pairs.

In a complex transformation, the interplay of these directing effects would determine the position of substitution or reaction. The strongly activating and directing effects of the amino and isopropoxy groups would likely dominate, favoring reactions at the positions ortho and para to them. However, without experimental data from studies on this compound, any discussion on its specific chemo- and regioselectivity would be purely speculative.

Similarly, in metal-catalyzed cross-coupling reactions, the reactivity of the C-Cl bond and any potential C-H activation would be influenced by the electronic environment created by the amino and isopropoxy groups.

A comprehensive and accurate discussion of the chemo- and regioselectivity of this compound requires dedicated experimental studies that are not currently available in the reviewed literature.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Isopropoxyaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of individual nuclei. For 4-Chloro-2-isopropoxyaniline, a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of its molecular framework.

Unidimensional NMR (¹H, ¹³C, ¹⁵N)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the amine protons. The aromatic region is expected to show three signals due to the three protons on the benzene (B151609) ring. Based on the substitution pattern, these protons would likely appear as a doublet, a doublet of doublets, and another doublet. The isopropoxy group will be characterized by a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The chemical shift of the amine (NH₂) protons can vary and may appear as a broad singlet.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H | 6.7 - 7.2 | d, dd | 2-3 (meta), 8-9 (ortho) |

| Aromatic H | 6.7 - 7.2 | d | 2-3 (meta) |

| Aromatic H | 6.6 - 7.0 | d | 8-9 (ortho) |

| -OCH(CH₃)₂ | 4.4 - 4.6 | septet | ~6 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH(CH₃)₂ | 1.2 - 1.4 | d | ~6 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. It is anticipated to show nine distinct signals: six for the aromatic carbons and three for the isopropoxy group. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and isopropoxy groups and the electron-withdrawing effect of the chloro group.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ | 140 - 145 |

| C-O | 145 - 150 |

| C-Cl | 120 - 125 |

| Aromatic CH | 115 - 125 |

| Aromatic CH | 110 - 120 |

| Aromatic CH | 110 - 115 |

| -C H(CH₃)₂ | 70 - 75 |

| -CH(C H₃)₂ | 20 - 25 |

¹⁵N NMR Spectroscopy: The ¹⁵N NMR chemical shift of the amino group in substituted anilines is sensitive to the electronic effects of the ring substituents. For this compound, the presence of an electron-donating isopropoxy group and an electron-withdrawing chloro group will influence the shielding of the nitrogen atom. The chemical shift is expected to be in the typical range for aromatic amines, and its precise value can provide insights into the electronic environment of the nitrogen atom.

Multidimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, multidimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between the coupled aromatic protons and, within the isopropoxy group, between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound will show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of the protonated carbons.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns, which can provide valuable structural information.

Accurate Mass Determination

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected molecular formula is C₉H₁₂ClNO. The high accuracy of HRMS allows for the confirmation of this elemental composition, distinguishing it from other potential formulas with the same nominal mass. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z (for C₉H₁₂³⁵ClNO) | Calculated m/z (for C₉H₁₂³⁷ClNO) |

| [M+H]⁺ | 186.0680 | 188.0651 |

Fragmentation Pathway Analysis

Electron ionization (EI) or other fragmentation techniques in mass spectrometry will cause the molecular ion of this compound to break down into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides further confirmation of the structure. Common fragmentation patterns for this molecule could include:

Loss of the isopropoxy group: Cleavage of the C-O bond could lead to the loss of an isopropoxy radical or propylene, resulting in a prominent fragment ion.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for anilines.

Loss of a methyl group: Fragmentation of the isopropoxy side chain could involve the loss of a methyl radical.

Loss of HCl: Elimination of a molecule of hydrogen chloride from the molecular ion is also a possibility.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Raman Spectroscopy: The Raman spectrum will also exhibit bands corresponding to these vibrations, but with different relative intensities. Aromatic ring vibrations are often strong in Raman spectra.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching (amine) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=C stretching (aromatic) | 1450 - 1600 |

| N-H bending (amine) | 1550 - 1650 |

| C-O stretching (ether) | 1200 - 1270 |

| C-N stretching (aromatic amine) | 1250 - 1350 |

| C-Cl stretching | 1000 - 1100 |

By carefully analyzing the positions, intensities, and shapes of the bands in both the IR and Raman spectra, a detailed picture of the functional groups present in this compound can be obtained, further confirming its structure.

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible databases. However, the solid-state structure can be inferred by examining the crystallographic data of analogous compounds, such as 4-chloro-2-iodo-aniline. The substitution of an iodine atom with an isopropoxy group would introduce differences in steric hindrance and electronic properties, but the fundamental packing motifs driven by the aniline (B41778) functional group are likely to share similarities.

In the crystal structure of the related 4-chloro-2-iodo-aniline, molecules are linked by N-H···N hydrogen bonds, forming chains along the crystallographic axes. nih.gov It is highly probable that this compound would also exhibit intermolecular hydrogen bonding involving the amine group, a common feature in the crystal structures of anilines. researchgate.net The presence of the chloro substituent introduces the possibility of halogen bonding, as observed in the Cl···I contact of 4-chloro-2-iodo-aniline. nih.gov

Table 1: Crystallographic Data for the Analogous Compound 4-Chloro-2-iodo-aniline

| Parameter | Value |

|---|---|

| Empirical Formula | C₆H₅ClIN |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.8681 (3) |

| b (Å) | 16.4800 (6) |

| c (Å) | 12.1693 (4) |

| β (°) | 109.129 (2) |

| Volume (ų) | 1489.13 (9) |

| Z | 8 |

Data sourced from a study on 4-chloro-2-iodo-aniline and is provided for comparative purposes. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be characteristic of a substituted aniline, showing absorptions in the ultraviolet region. These absorptions arise from π → π* electronic transitions within the benzene ring. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents on the aromatic ring.

The parent compound, 4-chloroaniline (B138754), exhibits two main absorption bands in ethanol (B145695), with maxima (λmax) at approximately 242 nm and 295 nm. nih.govguidechem.com These correspond to the primary and secondary absorption bands of the benzene chromophore, which are shifted and intensified by the presence of the amino and chloro substituents.

The introduction of an isopropoxy group at the 2-position (ortho to the amino group) is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The isopropoxy group is an auxochrome with electron-donating properties due to the lone pairs on the oxygen atom. This enhances conjugation with the aromatic π-system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). spcmc.ac.in Consequently, less energy is required for the electronic transition, resulting in absorption at a longer wavelength. utoronto.ca

The primary π → π* transition, observed around 242 nm in 4-chloroaniline, would likely shift towards 250-260 nm. The secondary, longer-wavelength band at 295 nm, which is more sensitive to substituent effects, would be expected to undergo a more significant bathochromic shift, potentially appearing above 300 nm for this compound. The molar absorptivity (ε) of the secondary band might also increase.

Table 2: UV-Vis Absorption Data for 4-Chloroaniline in Alcohol

| Absorption Maximum (λmax) | Molar Absorptivity (log ε) | Transition Type |

|---|---|---|

| 242 nm | 3.9 | π → π* (Primary Band) |

| 295 nm | 3.2 | π → π* (Secondary Band) |

Data is for the parent compound 4-chloroaniline and serves as a baseline for predicting the spectrum of this compound. nih.govguidechem.com

Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Isopropoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry. These methods are used to determine the electronic properties and predict the behavior of molecules with a high degree of accuracy.

The electronic structure of a molecule is key to its chemical reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this investigation. thaiscience.infonih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. nih.gov

For aniline (B41778) derivatives, these calculations can reveal how substituents like chlorine and isopropoxy groups modulate the electronic properties of the aromatic ring. Theoretical studies on similar molecules, such as p-isopropylaniline, have utilized DFT methods like B3LYP with a 6-311G(d,p) basis set to calculate these quantum chemical parameters. thaiscience.infotci-thaijo.org

Another vital aspect of electronic structure analysis is the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution from the perspective of an approaching electrophile, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). tci-thaijo.org These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For aniline derivatives, the lone pair of electrons on the nitrogen atom and the oxygen of the isopropoxy group are expected to be regions of negative potential, while the amine hydrogens would be regions of positive potential.

Table 1: Representative Quantum Chemical Parameters (Hypothetical Data) This table is for illustrative purposes, as specific literature values for 4-Chloro-2-isopropoxyaniline are not available.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Difference between ELUMO and EHOMO; indicates chemical stability |

| Ionization Potential (I) | 5.50 | Energy required to remove an electron (-EHOMO) |

| Electron Affinity (A) | 0.85 | Energy released when an electron is added (-ELUMO) |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution ((I-A)/2) |

Quantum chemical methods are widely used to predict spectroscopic properties such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra. materialsciencejournal.org By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated, which helps in the assignment of experimental vibrational bands. Similarly, theoretical calculations of chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. materialsciencejournal.org These computational predictions serve as a powerful tool for structural confirmation and analysis.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). niscpr.res.inijper.orgmdpi.com This method is central to structure-based drug design, where it is used to screen virtual libraries of compounds against a protein target to identify potential inhibitors. The process involves sampling a vast number of conformations of the ligand within the active site of the protein and scoring them based on their binding affinity. A high docking score suggests a favorable binding interaction. For a molecule like this compound, docking studies could explore its potential to bind to various therapeutic targets.

Following docking, Molecular Dynamics (MD) simulations can be employed to investigate the stability of the ligand-receptor complex over time. mdpi.comnih.govrsc.org MD simulations model the atomic-level movements of the protein and ligand, providing insights into the flexibility of the complex and the persistence of key interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.comnih.gov A stable complex in an MD simulation lends greater confidence to the binding mode predicted by docking. mdpi.com

In Silico Structure-Activity Relationship (SAR) Studies

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) is a common approach where statistical models are built to predict the activity of new compounds based on calculated molecular descriptors. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve synthesizing and testing a set of analogues with varied substituents. Computational descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each analogue. A mathematical model is then developed to link these descriptors to the observed biological activity. A predictive QSAR model can subsequently be used to estimate the activity of unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Rational Ligand Design and Optimization Strategies

Rational ligand design utilizes the structural information of a biological target to design molecules that are predicted to bind with high affinity and selectivity. azolifesciences.commq.edu.au This process integrates many of the computational techniques discussed above.

Starting with a lead compound like this compound, or a fragment of it, medicinal chemists can use computational tools to guide its optimization. For instance, if a docking study reveals an empty hydrophobic pocket in the active site, a chemist might design a derivative of this compound with an additional hydrophobic group to fill that pocket, potentially increasing binding affinity. QSAR models can suggest which substituents are likely to improve activity, while pharmacophore models ensure that any modifications retain the essential features for biological recognition. nih.gov This iterative cycle of design, synthesis, and testing, heavily supported by computational feedback, is a cornerstone of modern drug discovery. azolifesciences.commq.edu.au

Applications of 4 Chloro 2 Isopropoxyaniline in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Substituted anilines are fundamental starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. While direct examples of the use of 4-Chloro-2-isopropoxyaniline in the synthesis of complex heterocyclic scaffolds are not extensively documented in readily available literature, its structural motifs suggest its utility in constructing such frameworks. The presence of an amino group, a chloro substituent, and an isopropoxy group on the aromatic ring provides multiple reaction sites for cyclization and functionalization reactions.

For instance, anilines are common precursors for the synthesis of quinazolines, a class of heterocyclic compounds with significant biological activities. The general synthetic routes to quinazolines often involve the condensation of an aniline (B41778) with a suitable carbonyl compound or its derivative, followed by cyclization. The specific substitution pattern of this compound could influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to novel quinazoline (B50416) derivatives with unique properties.

The following table outlines a hypothetical reaction scheme for the synthesis of a substituted quinazoline from this compound, based on established synthetic methodologies for this class of compounds.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 2-Aminobenzaldehyde | Substituted Dihydroquinazoline | Condensation/Cyclization |

| Substituted Dihydroquinazoline | Oxidizing Agent | Substituted Quinazoline | Aromatization |

Building Block for Novel Aromatic and Biaryl Systems

The development of novel aromatic and biaryl systems is a cornerstone of materials science and medicinal chemistry. This compound can serve as a valuable building block in the construction of these systems through various cross-coupling reactions. The chloro-substituent on the aniline ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl structures and other functionalized aromatic compounds.

The isopropoxy and amino groups can also play a role in directing the regioselectivity of these coupling reactions and can be further functionalized to introduce additional complexity into the target molecule. The steric and electronic properties of the isopropoxy group can influence the rotational barrier around the biaryl bond, which is a critical factor in the design of atropisomeric compounds.

Below is a table illustrating potential cross-coupling reactions involving this compound for the synthesis of biaryl compounds.

| Coupling Partner | Catalyst System | Product Type | Potential Application |

| Arylboronic acid | Pd catalyst, base | Substituted biarylaniline | Organic electronics, liquid crystals |

| Amine | Pd catalyst, ligand, base | N-Aryl-4-chloro-2-isopropoxyaniline | Pharmaceutical intermediates |

| Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-substituted aniline | Functional materials |

Intermediate in the Development of Advanced Organic Materials

The synthesis of advanced organic materials, such as polymers and functional dyes, often relies on the use of specifically functionalized monomers. Substituted anilines are frequently employed as precursors for monomers used in the synthesis of conducting polymers like polyaniline. The properties of the resulting polymer can be fine-tuned by altering the substituents on the aniline ring.

While specific research on the polymerization of this compound is not widely reported, its structure suggests potential as a monomer or a co-monomer in the synthesis of novel polyanilines. The chloro and isopropoxy groups would be expected to modify the electronic properties, solubility, and processability of the resulting polymer. For example, the isopropoxy group could enhance solubility in organic solvents, which is a common challenge in the processing of conducting polymers.

The table below outlines a hypothetical polymerization scheme and the potential impact of the substituents on the polymer properties.

| Polymerization Method | Resulting Polymer | Potential Property Modulation |

| Oxidative polymerization | Poly(this compound) | Increased solubility, modified conductivity |

| Copolymerization with aniline | Poly(aniline-co-4-chloro-2-isopropoxyaniline) | Tunable bandgap, enhanced processability |

Role as a Chiral Auxiliary or Ligand Precursor

In asymmetric synthesis, chiral auxiliaries and ligands play a crucial role in controlling the stereochemical outcome of a reaction. Chiral anilines and their derivatives can be used as precursors for the synthesis of chiral ligands for transition metal catalysis. The synthesis of such ligands often involves the introduction of a chiral moiety, followed by the incorporation of a coordinating group, such as a phosphine (B1218219) or an oxazoline.

Although there is no specific mention in the literature of this compound being used as a chiral auxiliary or ligand precursor, its structure provides a scaffold that could be modified for such applications. The amino group can be functionalized with a chiral group, and the chloro-substituent could be replaced or used as a handle for further synthetic transformations to introduce coordinating atoms. The development of new chiral ligands is an active area of research, and substituted anilines like this compound represent a potential starting point for the design of novel ligand architectures.

The following table presents a conceptual pathway for the conversion of this compound into a potential chiral ligand.

| Synthetic Step | Reagent/Condition | Intermediate/Product |

| N-alkylation with a chiral electrophile | Chiral epoxide or alkyl halide | Chiral N-substituted aniline |

| Introduction of a coordinating group | e.g., Lithiation followed by reaction with a chlorophosphine | Chiral phosphino-aniline ligand |

Biological Activity and Molecular Interactions of 4 Chloro 2 Isopropoxyaniline and Its Analogs

In Vitro Enzyme Inhibition Studies

Extensive literature searches did not yield specific data on the in vitro enzyme inhibitory activity of 4-Chloro-2-isopropoxyaniline against the specified enzyme targets: Cyclooxygenases, Lipoxygenases, Kinases, Hydrolases, Cholinesterases, Proteases, Glucocerebrosidase, and Alpha-Amylase. While research exists on the enzyme inhibitory properties of various aniline (B41778) derivatives, no studies were identified that specifically investigated the compound this compound or its close analogs in these contexts.

Specific Enzyme Targets

There is no available research detailing the specific enzyme targets of this compound. However, some studies have explored related structures. For instance, a complex molecule containing a chloro-methoxyphenylamino moiety, 2-(4-(5-chloro-2-methoxyphenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)ethanol, has been identified as a glucocerebrosidase inhibitor nih.gov. It is important to note that this is a significantly different and more complex molecule than this compound, and therefore, its activity cannot be directly extrapolated.

Determination of Inhibitory Potency (IC50 values)

Due to the lack of studies on the enzyme-inhibiting effects of this compound, no IC50 values for this compound against the specified enzyme targets have been reported in the scientific literature.

Mechanistic Studies of Enzyme Inhibition

Without evidence of enzyme inhibition by this compound, there are no mechanistic studies available that describe its mode of action.

Structure-Activity Relationship (SAR) Analysis

Influence of Chemical Modifications on Biological Response

No specific structure-activity relationship (SAR) studies have been conducted for this compound and its direct analogs concerning the inhibition of the specified enzymes. General SAR principles for aniline derivatives as enzyme inhibitors have been explored in various contexts. For example, in the case of anilinoquinolines as EGFR inhibitors, the substitution patterns on the aniline ring were found to be a determining factor for activity, with steric and hydrophobic interactions being dominant nih.gov. Similarly, for chlorinated N-arylcinnamamides as arginase inhibitors, the position of chloro-substituents on the aromatic rings influenced their potency nih.gov. However, these findings are not directly applicable to this compound and its specific substitution pattern.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No quantitative structure-activity relationship (QSAR) models have been developed specifically for this compound and its analogs as inhibitors of the mentioned enzymes. QSAR studies have been performed on broader classes of aniline derivatives to predict properties like lipophilicity nih.gov and inhibitory activity against certain enzymes nih.gov. These models are generally specific to the dataset of compounds on which they were trained and cannot be reliably used to predict the activity of this compound without relevant experimental data.

Data Tables

Due to the absence of experimental data, no data tables can be generated.

Molecular Interactions with Biological Targets

The interaction of a small molecule like this compound with a biological target is a multifaceted process governed by a variety of non-covalent forces. The nature and strength of these interactions determine the binding affinity and specificity of the molecule.

The aniline core provides a scaffold that can engage in various interactions within a protein's binding pocket. The specificity of binding is determined by the complementary nature of the ligand and the binding site. The size, shape, and electronic properties of this compound and its analogs will dictate which protein targets they can bind to with high affinity. For instance, the presence of the chloro and isopropoxy groups at specific positions on the aniline ring will create a unique three-dimensional structure that may fit snugly into the active site of a particular enzyme or the binding pocket of a receptor.

Structure-activity relationship (SAR) studies on analogous series of compounds often reveal that even minor chemical modifications can significantly alter binding affinity and selectivity. For example, altering the position or nature of the halogen substituent or changing the size of the alkoxy group could dramatically impact how the molecule interacts with its target.

Table 1: Hypothetical Binding Affinities of this compound Analogs for a Putative Kinase Target

| Compound | R1 | R2 | IC50 (µM) |

| This compound | Cl | OCH(CH₃)₂ | 15 |

| Analog A | H | OCH(CH₃)₂ | 50 |

| Analog B | Cl | OH | 25 |

| Analog C | Br | OCH(CH₃)₂ | 12 |

| Analog D | Cl | OCH₂CH₂CH₃ | 20 |

The binding of this compound to a biological target is mediated by a combination of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the protein-ligand complex. kinampark.com

Hydrogen Bonding: The primary amine (-NH₂) group of the aniline moiety can act as a hydrogen bond donor. The oxygen atom of the isopropoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. pressbooks.pub The ability to form hydrogen bonds is a critical determinant of binding affinity and specificity, as these interactions are highly directional. wikipedia.orgkhanacademy.org

Hydrophobic Interactions: The aromatic ring of the aniline and the isopropyl group of the isopropoxy moiety are nonpolar and can participate in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a protein, such as leucine, isoleucine, and valine. youtube.com These interactions are driven by the tendency of nonpolar surfaces to minimize contact with water, effectively burying themselves within the protein's core. nih.gov Halogen atoms like chlorine can also participate in hydrophobic interactions. digitellinc.com

Halogen Bonding: The chlorine atom on the aromatic ring can participate in halogen bonding, an electrostatic interaction where the halogen acts as an electrophilic species and interacts with a nucleophilic partner, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. The strength of halogen bonds can influence ligand binding affinity and selectivity. nih.gov

Aromatic Interactions: The electron-rich aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding site. It can also participate in cation-π interactions with positively charged residues such as lysine and arginine. rsc.orgrsc.org

The binding of a small molecule to a protein is often a dynamic process that can induce conformational changes in both the ligand and the protein. nih.gov This concept is often described by the "induced fit" model, where the initial interaction between the ligand and the protein leads to a mutual conformational adaptation, resulting in a more stable complex. gersteinlab.orgyoutube.com

The binding of this compound or its analogs could lead to several types of conformational changes in a target protein:

Local Changes: The side chains of amino acids in the immediate vicinity of the binding pocket may reorient to optimize their interactions with the ligand.

Allosteric Effects: Ligand binding at one site on a protein can induce conformational changes at a distant site, a phenomenon known as allostery. This is a common mechanism for the regulation of enzyme activity.

These conformational changes are crucial for the biological function of the protein, and the ability of a ligand to induce a specific conformational state can be the basis of its therapeutic effect. nih.gov

Ligand Efficacy and Selectivity Profiling

Ligand efficacy refers to the ability of a bound ligand to elicit a biological response. For example, in the context of a receptor, an agonist is a ligand that binds and activates the receptor, while an antagonist binds but does not activate it. The efficacy of this compound and its analogs would depend on the specific conformational changes they induce upon binding to their target.

Selectivity is a critical parameter for any therapeutic agent, describing its ability to bind to the intended target with high affinity while having low affinity for other, off-target molecules. High selectivity is desirable to minimize side effects. The selectivity of this compound analogs would be determined by the unique combination of non-covalent interactions they can form with their target's binding site, a profile that is less favorable for other proteins. The presence of the chloro and isopropoxy substituents at defined positions is a key determinant of this selectivity, as these groups probe specific sub-pockets within the binding site. dntb.gov.ua

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on 4-Chloro-2-isopropoxyaniline indicates its primary role as a chemical intermediate. While specific studies focusing exclusively on this compound are not abundant, the existing literature on related substituted anilines provides a framework for understanding its potential. Research has largely centered on the synthesis of various functionalized anilines and their incorporation into larger molecules with applications in materials science and medicinal chemistry.

The research landscape for functionalized anilines is dynamic, with ongoing efforts to develop more efficient and selective synthetic methodologies. eurekalert.org The applications of chloro-containing molecules in drug discovery are also an area of intense investigation, suggesting a potential therapeutic relevance for derivatives of this compound. nih.gov

Identification of Promising Avenues for Further Investigation

Several promising avenues for future research on this compound can be identified. A primary area of focus should be the comprehensive characterization of its physicochemical properties. Detailed spectroscopic and crystallographic studies would provide a foundational understanding of its molecular structure and reactivity.

Further investigations into the synthetic accessibility of this compound are warranted. The development of novel and efficient catalytic systems for the synthesis of substituted anilines is a significant area of research. nih.govmdpi.comacs.org Exploring different catalytic approaches could lead to more sustainable and cost-effective production methods for this compound.

A crucial area for future research is the exploration of the derivatization of this compound to create a library of novel compounds. The amine functionality provides a reactive handle for a wide range of chemical transformations, including acylation, alkylation, and diazotization, opening the door to a diverse array of potential products.

The biological activity of derivatives of this compound is a largely unexplored frontier. Given the prevalence of substituted anilines in pharmacologically active molecules, screening programs to evaluate the potential of these new compounds against various biological targets would be a logical next step. mdpi.com

Potential for Development of Novel Chemical Entities

The unique substitution pattern of this compound provides a strong foundation for the development of novel chemical entities with potential applications in various fields. The combination of a halogen atom and an alkoxy group can impart specific properties that are desirable in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the chloro- and isopropoxy-substituted aniline (B41778) core could serve as a scaffold for the design of new therapeutic agents. The isosteric replacement of aniline moieties is a strategy employed to improve the metabolic stability and reduce the toxicity of drug candidates. nih.govacs.org Derivatives of this compound could be investigated for their potential as inhibitors of specific enzymes or as ligands for various receptors.

In materials science, functionalized anilines are precursors to conducting polymers and other advanced materials. nih.govmdpi.com The specific substituents on this compound could be leveraged to tune the electronic and physical properties of resulting polymers, potentially leading to materials with novel optical or electronic characteristics. routledge.comopenaccessjournals.com

Methodological Advancements in Characterization and Discovery

Future research on this compound and its derivatives will benefit from and contribute to methodological advancements in chemical analysis and discovery. The unambiguous identification and differentiation of positional isomers of substituted anilines can be challenging. Advanced analytical techniques, such as multidimensional gas chromatography and liquid chromatography-tandem mass spectrometry, will be crucial for the characterization of complex reaction mixtures and the purification of target compounds. nih.gov

The development of high-throughput screening methods will be essential for efficiently evaluating the biological activities of a large library of this compound derivatives. Combining automated synthesis with rapid biological assays can accelerate the discovery of new lead compounds.

Computational modeling and in silico screening can play a significant role in guiding the design of new derivatives with desired properties. mdpi.com By predicting the binding affinities of virtual compounds to biological targets, researchers can prioritize synthetic efforts and increase the likelihood of discovering novel and potent molecules.

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-2-isopropoxyaniline, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., chlorine) in 4-chloroaniline derivatives with isopropoxy groups under alkaline conditions using isopropanol as a nucleophile. Reaction efficiency can be optimized by controlling temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., CuI for Ullmann-type couplings). Purity is enhanced via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions and molecular structure.

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., -NH, C-O-C).

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>98% typical for research-grade material).

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H] peaks) .

Q. How does the solubility of this compound vary across common organic solvents, and what methodologies are used to determine this?

Solubility is influenced by solvent polarity and hydrogen-bonding capacity. For example:

- High solubility: Polar aprotic solvents (DMF, DMSO).

- Low solubility: Alkanes (hexane) or ethers. Methodologies include gravimetric analysis (saturation concentration at equilibrium) or UV-Vis spectroscopy for quantification. Studies on analogous chlorinated anilines suggest temperature-dependent solubility trends, requiring controlled isothermal conditions .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can model electronic properties such as HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Basis sets like 6-311G(d,p) improve accuracy for chlorine and oxygen atoms. These models predict regioselectivity in electrophilic attacks, validated against experimental NMR shifts .

Q. How do competing substituent effects (chloro vs. isopropoxy groups) influence the regioselectivity of electrophilic substitution reactions in this compound?

The electron-withdrawing chloro group (-Cl) deactivates the aromatic ring, while the electron-donating isopropoxy group (-O-iPr) activates specific positions. Computational modeling (DFT) and Hammett σ constants predict preferential substitution at the para position to the -O-iPr group. Experimental validation via nitration or bromination reactions followed by HPLC/GC-MS analysis resolves competing pathways .

Q. What experimental strategies can resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

- Calorimetry: Differential Scanning Calorimetry (DSC) measures heat of formation.

- Cross-validation: Compare results from multiple techniques (e.g., combustion analysis vs. computational predictions).

- Error analysis: Identify solvent impurities or hydration effects using Karl Fischer titration or TGA .

Q. What are the dominant degradation pathways of this compound under varying pH and temperature conditions?

- Acidic conditions: Hydrolysis of the isopropoxy group to form 4-chloro-2-aminophenol.

- Alkaline conditions: Oxidative degradation via radical intermediates.

- Photolysis: UV exposure induces C-Cl bond cleavage, monitored via LC-MS. Stability studies recommend storage in amber vials at -20°C under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.